molecular formula C7H13NS B8711899 3-[(2-Methylpropyl)sulfanyl]propanenitrile CAS No. 54974-65-1

3-[(2-Methylpropyl)sulfanyl]propanenitrile

Cat. No. B8711899
M. Wt: 143.25 g/mol
InChI Key: YNMFMJQTPOYBPM-UHFFFAOYSA-N
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Patent
US03984336

Procedure details

β-(2-Methyl-1-propylmercapto)propionitrile was prepared according to the procedure of Example 1 using 2-methyl-1-propanethiol (25.0 g; 0.28 moles), acrylonitrile (14.9 g; 0.28 moles) and sodium methoxide (0.5 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3][SH:4].[C:6](#[N:9])[CH:7]=[CH2:8].C[O-].[Na+]>>[CH3:1][CH:2]([CH3:5])[CH2:3][S:4][CH2:8][CH2:7][C:6]#[N:9] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(CS)C
Step Two
Name
Quantity
14.9 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CSCCC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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